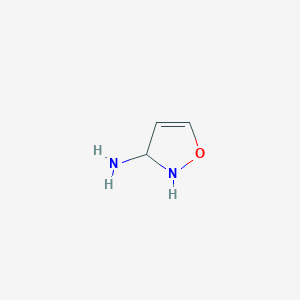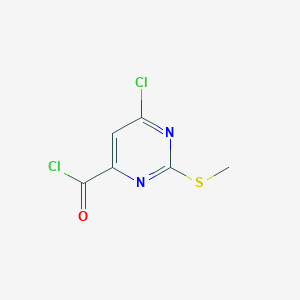
4-Chloro-3-hydroxybutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-hydroxybutanamide is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of butanamide, featuring a chlorine atom and a hydroxyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-hydroxybutanamide typically involves the reaction of epichlorohydrin with cyanide under controlled pH conditions to form 4-chloro-3-hydroxybutyronitrile. This intermediate is then subjected to acid hydrolysis to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process often includes steps like purification and crystallization to obtain the final product in a high-purity form .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-3-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or convert the amide group to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium cyanide.
Major Products:
Oxidation: Formation of 4-chloro-3-oxobutanamide.
Reduction: Formation of 3-hydroxybutanamide or 4-amino-3-hydroxybutanamide.
Substitution: Formation of 4-azido-3-hydroxybutanamide or 4-cyano-3-hydroxybutanamide
Aplicaciones Científicas De Investigación
4-Chloro-3-hydroxybutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-hydroxybutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
4-Chloro-3-hydroxybutyronitrile: Similar structure but with a nitrile group instead of an amide.
3-Hydroxybutanamide: Lacks the chlorine atom, affecting its reactivity and applications.
4-Amino-3-hydroxybutanamide: Contains an amino group instead of a chlorine atom, altering its chemical properties
Uniqueness: Its ability to undergo diverse chemical reactions and its role as an intermediate in organic synthesis highlight its importance .
Propiedades
Número CAS |
51499-71-9 |
|---|---|
Fórmula molecular |
C4H8ClNO2 |
Peso molecular |
137.56 g/mol |
Nombre IUPAC |
4-chloro-3-hydroxybutanamide |
InChI |
InChI=1S/C4H8ClNO2/c5-2-3(7)1-4(6)8/h3,7H,1-2H2,(H2,6,8) |
Clave InChI |
NWQXZIZIZSQPHR-UHFFFAOYSA-N |
SMILES canónico |
C(C(CCl)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
![Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-](/img/structure/B12912892.png)
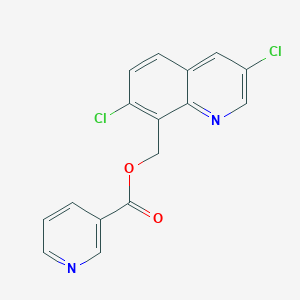
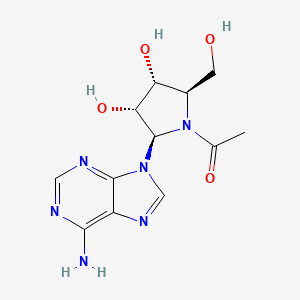
![6-(3,4-dimethoxyphenyl)-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12912920.png)
![N-Methyl-3-[4-(propan-2-yl)phenyl]imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12912923.png)
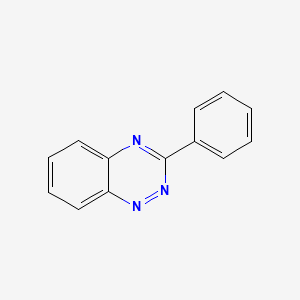
![3-Methylpyrido[3,2-e][1,2,4]triazine](/img/structure/B12912940.png)
